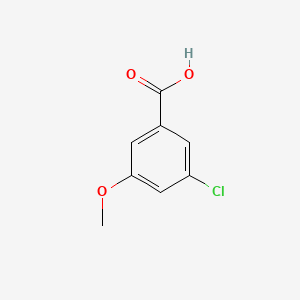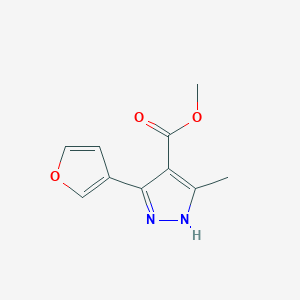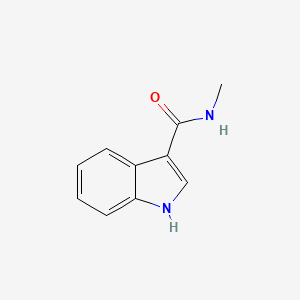
N-甲基-1H-吲哚-3-甲酰胺
描述
N-methyl-1H-indole-3-carboxamide is a chemical compound with the molecular formula C10H10N2O and a molecular weight of 174.2 . It is typically stored at room temperature and appears as a powder .
Synthesis Analysis
The synthesis of indole carboxamides, including N-methyl-1H-indole-3-carboxamide, has been the focus of many researchers . The synthetic strategies of indole 2 and 3-carboxamide derivatives have been investigated, with the presence of the carboxamide moiety in indole derivatives causing hydrogen bonds with a variety of enzymes and proteins .Molecular Structure Analysis
The molecular structure of N-methyl-1H-indole-3-carboxamide consists of a benzene ring fused to a pyrrole ring, which is a characteristic of indole compounds . The nitrogen lone electron pair participates in the aromatic ring .Physical And Chemical Properties Analysis
N-methyl-1H-indole-3-carboxamide is a solid at room temperature . It has a melting point of 199-200°C and a boiling point of 464.5±18.0°C . Its density is predicted to be 1.224±0.06 g/cm3 .科学研究应用
抗病毒活性
“N-甲基-1H-吲哚-3-甲酰胺”衍生物已被研究用于其抗病毒特性。 例如,某些吲哚甲酰胺衍生物已显示出对甲型流感病毒和柯萨奇病毒 B4 的抑制作用 。这些发现表明这些化合物在开发新型抗病毒药物方面具有潜力。
抗HIV特性
吲哚衍生物也已被评估用于其对HIV-1的功效。 特定的“N-芳基磺酰基-3-乙酰基吲哚”衍生物已显示出显著的抗HIV-1活性,表明吲哚甲酰胺在HIV-1治疗策略中的潜力 。
抗癌应用
吲哚核存在于许多合成药物分子中,这些药物已显示出对多种受体的亲和力,有助于开发新的癌症治疗方法。 吲哚衍生物的多种生物活性,包括抗癌作用,使它们成为潜在治疗方法的宝贵研究领域 。
抗氧化作用
吲哚衍生物具有抗氧化特性,这对预防氧化应激相关疾病很重要。 这种活性可以在开发旨在保护细胞免受氧化损伤的治疗剂中得到利用 。
抗菌和抗结核活性
吲哚衍生物的抗菌和抗结核活性使其成为开发新型抗生素的有趣候选者。 它们抑制各种细菌和结核分枝杆菌生长的能力尤其值得注意 。
抗糖尿病潜力
研究表明,吲哚衍生物可以在糖尿病管理中发挥作用。 它们潜在的抗糖尿病作用可能会导致合成新的糖尿病治疗化合物 。
抗疟疾特性
吲哚甲酰胺已显示出抗疟疾活性,这在抗击疟疾方面至关重要。 从这些化合物开发新的抗疟疾药物可能对疟疾流行的地区有益 。
酶抑制
吲哚 2 和 3-甲酰胺已被确定为强酶抑制剂。 它们通过氢键与酶和蛋白质的相互作用可以抑制活性,这在设计针对特定酶的药物时很有用 。
安全和危害
未来方向
作用机制
Target of Action
N-methyl-1H-indole-3-carboxamide, like other indole derivatives, is known to bind with high affinity to multiple receptors . These receptors are often proteins or enzymes that play crucial roles in various biological processes.
Mode of Action
The presence of the carboxamide moiety in indole derivatives, including N-methyl-1H-indole-3-carboxamide, allows these compounds to form hydrogen bonds with their targets . This interaction often results in the inhibition of the target’s activity, altering the normal function of the target and leading to various downstream effects .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives likely affect a wide range of biochemical pathways.
Pharmacokinetics
The lipophilicity of indole derivatives is known to facilitate their diffusion through lipid-rich bilayers, such as those found in cells . This property likely impacts the absorption, distribution, metabolism, and excretion (ADME) of N-methyl-1H-indole-3-carboxamide, influencing its bioavailability.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it can be inferred that N-methyl-1H-indole-3-carboxamide likely has diverse effects at the molecular and cellular levels.
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-methyl-1H-indole-3-carboxamide. For instance, the compound should be handled carefully to avoid breathing dust and contact with skin and eyes . Protective clothing, gloves, safety glasses, and dust respirators are recommended when handling this compound . These precautions suggest that the compound’s action, efficacy, and stability could be influenced by environmental conditions such as air quality and temperature.
生化分析
Biochemical Properties
N-methyl-1H-indole-3-carboxamide plays a significant role in biochemical reactions, primarily through its interactions with enzymes and proteins. This compound is known to form hydrogen bonds with a variety of enzymes, which can lead to the inhibition or activation of these enzymes. For instance, N-methyl-1H-indole-3-carboxamide has been shown to interact with human leukocyte antigen-G (HLAG) and human immunodeficiency virus type 1 (HIV-1) protease, inhibiting their activity . These interactions are crucial for understanding the compound’s potential therapeutic applications, particularly in antiviral and anticancer treatments.
Cellular Effects
N-methyl-1H-indole-3-carboxamide exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, N-methyl-1H-indole-3-carboxamide can modulate the expression of genes involved in apoptosis and cell proliferation, thereby affecting cell survival and growth . Additionally, this compound has been reported to impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of N-methyl-1H-indole-3-carboxamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, N-methyl-1H-indole-3-carboxamide binds to specific sites on enzymes and proteins, forming hydrogen bonds and other non-covalent interactions . These interactions can result in the inhibition of enzyme activity, as seen with HIV-1 protease, or the activation of certain signaling pathways. Furthermore, N-methyl-1H-indole-3-carboxamide can influence gene expression by modulating transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-methyl-1H-indole-3-carboxamide have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that N-methyl-1H-indole-3-carboxamide is relatively stable under physiological conditions, but it can undergo degradation over extended periods . Long-term exposure to this compound has been associated with sustained changes in gene expression and cellular metabolism, highlighting the importance of considering temporal effects in experimental designs.
Dosage Effects in Animal Models
The effects of N-methyl-1H-indole-3-carboxamide vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as antiviral and anticancer activities . At higher doses, N-methyl-1H-indole-3-carboxamide can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, emphasizing the need for careful dosage optimization in therapeutic applications.
Metabolic Pathways
N-methyl-1H-indole-3-carboxamide is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain or alter its biological activity . Additionally, N-methyl-1H-indole-3-carboxamide can affect metabolic flux by modulating the activity of key metabolic enzymes, resulting in changes in metabolite levels and overall cellular metabolism.
Transport and Distribution
The transport and distribution of N-methyl-1H-indole-3-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of transporters . Once inside the cells, N-methyl-1H-indole-3-carboxamide can bind to intracellular proteins, influencing its localization and accumulation. These interactions are crucial for understanding the compound’s bioavailability and therapeutic potential.
Subcellular Localization
N-methyl-1H-indole-3-carboxamide exhibits specific subcellular localization, which can affect its activity and function. This compound has been found to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Targeting signals and post-translational modifications may direct N-methyl-1H-indole-3-carboxamide to specific compartments or organelles, influencing its biological effects. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications.
属性
IUPAC Name |
N-methyl-1H-indole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-11-10(13)8-6-12-9-5-3-2-4-7(8)9/h2-6,12H,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXBERIDJONIJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CNC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40517248 | |
| Record name | N-Methyl-1H-indole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40517248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85729-23-3 | |
| Record name | N-Methyl-1H-indole-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85729-23-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-1H-indole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40517248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does N-methyl-1H-indole-3-carboxamide interact with the CREBBP bromodomain and what are the potential downstream effects?
A1: The research article focuses on the structural characterization of the CREBBP bromodomain in complex with a specific inhibitor, Cpd16, which contains the N-methyl-1H-indole-3-carboxamide moiety []. While the abstract doesn't delve into the specific interactions or downstream effects, it highlights the importance of understanding this interaction for potential therapeutic development.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


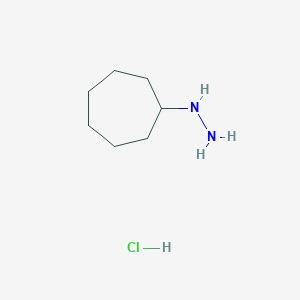




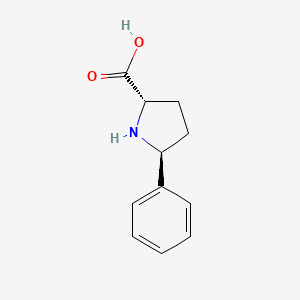
![Methyl 4-methoxy-10,11-dihydrodibenzo[b,f][1,4]oxazepine-8-carboxylate](/img/structure/B1367285.png)
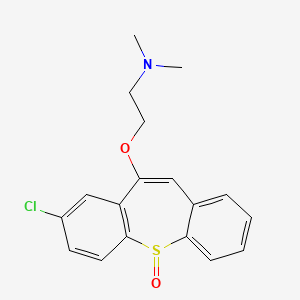
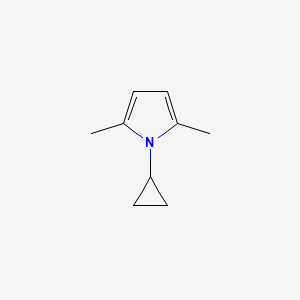
![N-[(4-chlorophenyl)methyl]-2-methylcyclohexan-1-amine](/img/structure/B1367294.png)
![N-[(4-chlorophenyl)methyl]-4-methylcyclohexan-1-amine](/img/structure/B1367295.png)
